Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride
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Overview
Description
Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride is a complex organic compound with a unique structure that combines elements of both aromatic and heterocyclic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride typically involves multiple steps, starting with the preparation of the indolizine core. This can be achieved through a cyclization reaction of suitable precursors under acidic or basic conditions. The subsequent steps involve the introduction of the 2,4-dichlorobenzyl group and the dimethylammonium moiety through nucleophilic substitution reactions. The final product is obtained by quaternization of the tertiary amine with methyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include the preparation of the indolizine core, followed by the sequential introduction of the functional groups under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indolizine moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield secondary or tertiary amines. Substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ammonium, (2,4-dimethyl-5-hydroxyphenyl)trimethyl-, bromide
- Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-oxydiethylenedi-, ditartrate
Uniqueness
Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the indolizine core and the 2,4-dichlorobenzyl group distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
CAS No. |
66902-88-3 |
---|---|
Molecular Formula |
C23H27Cl3N2O |
Molecular Weight |
453.8 g/mol |
IUPAC Name |
2-(3-acetyl-2-methylindolizin-1-yl)propyl-[(2,4-dichlorophenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C23H27Cl2N2O.ClH/c1-15(13-27(4,5)14-18-9-10-19(24)12-20(18)25)22-16(2)23(17(3)28)26-11-7-6-8-21(22)26;/h6-12,15H,13-14H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
OSNVOXSAPFOFOC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C(C)C[N+](C)(C)CC3=C(C=C(C=C3)Cl)Cl)C(=O)C.[Cl-] |
Origin of Product |
United States |
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